(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine
(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine
Brand Name:
Vulcanchem
CAS No.:
188000-52-4
VCID:
VC20905538
InChI:
InChI=1S/C10H15N/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-10H,3-5,11H2/t6-,7+,8-,9+,10+/m1/s1
SMILES:
C1CC(C2C1C3CC2C=C3)N
Molecular Formula:
C10H15N
Molecular Weight:
149.23 g/mol
(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine
CAS No.: 188000-52-4
Cat. No.: VC20905538
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188000-52-4 |
|---|---|
| Molecular Formula | C10H15N |
| Molecular Weight | 149.23 g/mol |
| IUPAC Name | (1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine |
| Standard InChI | InChI=1S/C10H15N/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-10H,3-5,11H2/t6-,7+,8-,9+,10+/m1/s1 |
| Standard InChI Key | WCRTWLIRFMUYJI-KGDYZURWSA-N |
| Isomeric SMILES | C1C[C@@H]([C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3)N |
| SMILES | C1CC(C2C1C3CC2C=C3)N |
| Canonical SMILES | C1CC(C2C1C3CC2C=C3)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator